molecular formula C12H14BrN3 B349519 2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile CAS No. 1000406-42-7

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile

Cat. No. B349519
CAS RN: 1000406-42-7
M. Wt: 280.16g/mol
InChI Key: RLYXNVNKALGHIG-UHFFFAOYSA-N
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Description

2-(3-Bromophenyl)-2-(piperazin-1-yl)acetonitrile (2-BPPA) is an organic compound used in a variety of scientific research applications. It is a versatile compound with a wide range of uses, from organic synthesis to biochemical and physiological studies.

Scientific Research Applications

Antimicrobial Applications

Compounds synthesized from reactions involving piperazin-1-yl acetonitrile derivatives have shown potential as antimicrobial agents. Zaidi et al. (2021) synthesized a series of novel derivatives with excellent yields, characterizing them through spectral data and testing their antimicrobial activities. Some compounds were found to be as potent as or more effective than conventional medicines (Zaidi et al., 2021).

Anticancer Activity

Sa̧czewski et al. (2006) synthesized a series of 2,4-diamino-1,3,5-triazine derivatives, including compounds with the piperazin-1-yl group, which showed remarkable anticancer activity against the melanoma MALME-3 M cell line. This suggests potential therapeutic applications in cancer treatment (Sa̧czewski et al., 2006).

Chemical Synthesis and Characterization

The use of piperazin-1-yl acetonitrile derivatives in chemical synthesis has led to the creation of various novel compounds with potential therapeutic applications. For instance, Amani et al. (2012) explored the electrochemical oxidation of 4-(piperazin-1-yl)phenols, leading to the synthesis of highly conjugated bisindolyl-p-quinone derivatives through a unique regioselectivity mechanism. This method demonstrates the versatility of piperazin-1-yl acetonitrile derivatives in synthesizing complex molecules (Amani et al., 2012).

Neuroprotective and Enzyme Inhibition

Research on multifunctional amides synthesized from piperazin-1-yl acetonitrile derivatives revealed moderate enzyme inhibitory potentials and mild cytotoxicity, indicating potential applications in Alzheimer's disease treatment. Hassan et al. (2018) demonstrated that these compounds, through enzyme inhibition studies, could serve as new therapeutic agents for neurodegenerative disorders (Hassan et al., 2018).

Advanced Material Science

The synthesis and characterization of novel compounds from piperazin-1-yl acetonitrile derivatives also contribute to the development of advanced materials. For example, the study of fluorescent probes capable of detecting Hg2+ ions selectively highlights the role of these derivatives in creating sensitive and selective sensors for environmental monitoring (Srivastava et al., 2013).

properties

IUPAC Name

2-(3-bromophenyl)-2-piperazin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-3-1-2-10(8-11)12(9-14)16-6-4-15-5-7-16/h1-3,8,12,15H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYXNVNKALGHIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C#N)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801267132
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Bromophenyl)-2-(piperazin-1-YL)acetonitrile

CAS RN

1000406-42-7
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000406-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(3-Bromophenyl)-1-piperazineacetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801267132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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